molecular formula C14H23BO2Si B066240 (Dimethylphenylsilyl)boronic acid pinacol ester CAS No. 185990-03-8

(Dimethylphenylsilyl)boronic acid pinacol ester

Cat. No. B066240
CAS RN: 185990-03-8
M. Wt: 262.23 g/mol
InChI Key: ARMSAQNLTKGMGM-UHFFFAOYSA-N
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Description

(Dimethylphenylsilyl)boronic acid pinacol ester, also known as Suginome’s reagent, is used as a reagent for the selective addition of dimethylphenylsilanyl group to cyclic and acyclic unsaturated ketones, esters, acrylonitriles using a copper catalyst .


Synthesis Analysis

This compound can be synthesized under basic conditions without the use of a transition metal catalyst . It can be used for the preparation of a boronic acid pinacol ester from a halogenated aryl .


Molecular Structure Analysis

The empirical formula of (Dimethylphenylsilyl)boronic acid pinacol ester is C14H23BO2Si . The molecular weight is 262.23 .


Chemical Reactions Analysis

This compound can be used in the synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives by stereoselective addition of silicon-boron bond to acyclic 1,3-dienes in the presence of a Ni catalyst . It can also be used in the preparation of silyl-substituted butenoate and β-silyl-substituted acrylate derivatives from allenes and propiolate derivatives via hydrosilylation reactions using a copper catalyst .


Physical And Chemical Properties Analysis

(Dimethylphenylsilyl)boronic acid pinacol ester is a liquid at room temperature . It has a refractive index of 1.4946 and a density of 0.962 g/mL at 25 °C .

Scientific Research Applications

Addition to Unsaturated Ketones

This compound can be used as a reagent for the selective addition of dimethylphenylsilanyl group to cyclic and acyclic unsaturated ketones . This process is typically facilitated using a copper catalyst .

Addition to Esters

Similarly, it can also be used for the selective addition of dimethylphenylsilanyl group to esters . This reaction also typically involves the use of a copper catalyst .

Addition to Acrylonitriles

The compound can be used for the selective addition of dimethylphenylsilanyl group to acrylonitriles . This reaction is facilitated using a copper catalyst .

Synthesis of (Z)-4-boryl-1-silyl-2-alkene Derivatives

This compound can be used in the synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives by stereoselective addition of silicon-boron bond to acyclic 1,3-dienes in the presence of a Ni catalyst .

Preparation of Silyl-substituted Butenoate Derivatives

It can be used in the preparation of silyl-substituted butenoate derivatives from allenes via hydrosilylation reactions using a copper catalyst .

Preparation of β-Silyl-substituted Acrylate Derivatives

This compound can be used in the preparation of β-silyl-substituted acrylate derivatives from propiolate derivatives via hydrosilylation reactions using a copper catalyst .

Palladium-Catalyzed Asymmetric Silaboration of Allenes

It can be used in the palladium-catalyzed asymmetric silaboration of allenes to offer corresponding β-borylallylsilanes .

Palladium-Catalyzed Asymmetric Silaboration of Alkanes

Finally, this compound can be used in the palladium-catalyzed asymmetric silaboration of alkanes to offer corresponding 2-boryl-1-silylalkanes .

Mechanism of Action

Target of Action

The primary target of (Dimethylphenylsilyl)boronic acid pinacol ester, also known as Dimethyl(phenyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane, are cyclic and acyclic unsaturated ketones, esters, and acrylonitriles . The compound selectively adds a dimethylphenylsilanyl group to these targets .

Mode of Action

The compound interacts with its targets through a copper-catalyzed reaction . It is used in the synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives by stereoselective addition of silicon-boron bond to acyclic 1,3-dienes in the presence of a nickel catalyst . It is also used in the preparation of silyl-substituted butenoate and β-silyl-substituted acrylate derivatives from allenes and propiolate derivatives via hydrosilylation reactions using a copper catalyst .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that the compound is a liquid at room temperature with a density of 0962 g/mL . It is soluble in common organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the formation of new compounds such as (Z)-4-boryl-1-silyl-2-alkene derivatives, silyl-substituted butenoate, and β-silyl-substituted acrylate derivatives . These compounds can be further used in various chemical reactions and syntheses.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of a catalyst. For instance, the compound’s reaction with its targets is catalyzed by copper . Additionally, boronic pinacol esters, a class of compounds to which (Dimethylphenylsilyl)boronic acid pinacol ester belongs, are known to be susceptible to hydrolysis, and the rate of this reaction is considerably accelerated at physiological pH .

Safety and Hazards

When handling this compound, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation .

Future Directions

The carbon-boron bond formation is one of the key reactions in the synthesis for pharmaceuticals and functional materials . Therefore, the use of (Dimethylphenylsilyl)boronic acid pinacol ester in such reactions could be a promising area of future research .

properties

IUPAC Name

dimethyl-phenyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO2Si/c1-13(2)14(3,4)17-15(16-13)18(5,6)12-10-8-7-9-11-12/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMSAQNLTKGMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436709
Record name (Dimethylphenylsilyl)boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185990-03-8
Record name (Dimethylphenylsilyl)boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Dimethylphenylsilyl) boronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (dimethylphenylsilyl)boronic acid pinacol ester participate in the synthesis of vinylsilanes?

A1: (Dimethylphenylsilyl)boronic acid pinacol ester acts as a silicon source in the copper(I)-catalyzed hydrosilylation of allenes and propiolate derivatives. [] In this reaction, the copper(I) catalyst likely activates the carbon-carbon multiple bond of the allene or propiolate, allowing for the transfer of the dimethylphenylsilyl group from the boronic ester to the substrate. This results in the formation of a new carbon-silicon bond, yielding the desired vinylsilane product.

Q2: What are the advantages of using (dimethylphenylsilyl)boronic acid pinacol ester in this specific synthetic method?

A2: The research highlights several advantages of using this particular silylboronate:

  • ** Versatility:** The method is effective for a variety of multi-substituted allenes and propiolate derivatives, allowing for the synthesis of diverse vinylsilane structures. []
  • Efficiency: The reaction proceeds with moderate to high yields, making it a practical approach for vinylsilane synthesis. []
  • Stereoselectivity: The reaction exhibits good to excellent stereoselectivity, enabling the controlled formation of specific vinylsilane isomers. []

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